molecular formula C₁₀H₃D₄FS B1156613 3-(4-Fluorophenyl)thiophene-d4

3-(4-Fluorophenyl)thiophene-d4

Cat. No.: B1156613
M. Wt: 182.25
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)thiophene-d4, with a molecular formula of C₁₀H₃D₄FS and a molecular weight of 182.25 g/mol, is a high-purity, deuterium-labelled chemical compound supplied as an internal standard for use in analytical chemistry For Research Use Only . This product is not intended for diagnostic or therapeutic use. This deuterated compound is specifically recognized as an impurity of Canagliflozin, a pharmaceutical agent that functions as a sodium/glucose cotransporter 2 (SGLT2) inhibitor . Canagliflozin has been demonstrated to dose-dependently lower the calculated renal threshold for glucose and increase urinary glucose excretion, making it a candidate for managing type 2 diabetes . As a stable, isotopically-labelled analog of a related metabolite or impurity, this compound provides essential utility in quantitative mass spectrometry-based assays, enabling researchers to achieve accurate pharmacokinetic and metabolic profiling of Canagliflozin and its derivatives during pre-clinical and clinical development . The product requires storage at -20°C. To ensure maximum product recovery, it is recommended to centrifuge the original vial before removing the cap .

Properties

Molecular Formula

C₁₀H₃D₄FS

Molecular Weight

182.25

Origin of Product

United States

Advanced Synthetic Methodologies for Deuterated 3 4 Fluorophenyl Thiophene

Regioselective Deuteration Techniques for Thiophene (B33073) Ring Systems

The inherent reactivity differences between the α- (C2, C5) and β-positions (C3, C4) of the thiophene ring present a significant challenge for regioselective deuteration. The C-H bonds at the α-positions are more acidic and thus more susceptible to electrophilic substitution and metallation, which are common first steps in hydrogen isotope exchange (HIE) reactions. osti.gov Consequently, many standard deuteration methods preferentially label the α-positions.

However, recent advancements have enabled more controlled deuteration. Silver-catalyzed HIE reactions have emerged as a powerful tool for introducing deuterium (B1214612) at the β-position of thiophene rings without the need for coordinating groups. rsc.org One study demonstrated that a combination of silver carbonate and a phosphine (B1218219) ligand could effectively catalyze the H/D exchange at the β-position using D₂O as the deuterium source. osti.govosti.gov This method is notable for its operational simplicity, tolerance of various functional groups, and ability to achieve high levels of deuterium incorporation. rsc.org For thiophenes with a substituent at the α-position, this methodology can lead to fully deuterated thiophene rings. osti.gov

Transition metal catalysts, including those based on iridium, rhodium, and ruthenium, have also been employed for HIE on heterocycles. osti.govnih.gov These reactions often proceed via C-H activation, and the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. For instance, directing groups can be used to steer the deuteration to a specific C-H bond ortho to the directing group's position. acs.org

Below is a data table summarizing catalyst systems for the regioselective deuteration of thiophene derivatives.

Catalyst SystemDeuterium SourceTypical RegioselectivityKey Features
Silver Carbonate / MePhosD₂OPreferential β-position deuterationNo directing group required; tolerant to halogens. osti.govrsc.orgosti.gov
[IrCl(COD)(IMes)] / NaOMeMethanol-d4ortho to heteroatom (N)Base promotes efficiency; high site selectivity. nih.gov
Heterogeneous Pd/C or Pt/CD₂OVaries; can deuterate aromatic nucleiMilder conditions with Pt/C; can achieve high D-incorporation. jst.go.jpresearchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Thiophene Linkages

The construction of the biaryl core of 3-(4-Fluorophenyl)thiophene (B192847) is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions form a C-C bond between an aryl group and a thiophene ring and are renowned for their high efficiency, mild reaction conditions, and broad functional group tolerance. nobelprize.org

The Suzuki-Miyaura cross-coupling is a prevalent method for this transformation. nih.govyoutube.com The synthesis of the target molecule would typically involve the reaction of a deuterated 3-halothiophene (e.g., 3-bromothiophene-d₄) with 4-fluorophenylboronic acid, or conversely, a deuterated 3-thienylboronic acid with a 4-fluorophenyl halide. The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Other notable palladium-catalyzed reactions applicable to this synthesis include:

Stille Coupling: Utilizes organotin reagents.

Negishi Coupling: Employs organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. nobelprize.org

Direct C-H Arylation: Couples a C-H bond of the thiophene directly with an aryl halide, offering a more atom-economical route. organic-chemistry.org

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity. For instance, ligands such as SPhos have been shown to be highly effective in the Suzuki-Miyaura coupling of bromothiophenes, allowing for low catalyst loading. nih.gov

Coupling ReactionThiophene ReagentAryl ReagentKey Advantages
Suzuki-Miyaura Thiophene boronic acid/ester or HalothiopheneAryl halide or Aryl boronic acid/esterCommercially available reagents; mild conditions. youtube.com
Stille StannylthiopheneAryl halideTolerant to many functional groups.
Negishi Thienylzinc halideAryl halideHigh reactivity of organozinc reagents. nobelprize.org
Direct C-H Arylation ThiopheneAryl halideAtom-economical; avoids pre-functionalization. organic-chemistry.org

Novel Approaches for Direct C-H Deuteration on the Thiophene Moiety

Modern synthetic chemistry has increasingly focused on direct C-H activation as an efficient pathway for isotopic labeling, bypassing the need for pre-functionalized substrates like organohalides. mdpi.com This approach is highly desirable as it reduces step counts and waste. For the deuteration of 3-(4-Fluorophenyl)thiophene, this would involve a late-stage HIE on the pre-formed biaryl molecule.

Homogeneous catalysis has been at the forefront of these developments. Iridium complexes, such as those ligated by N-heterocyclic carbenes (NHCs), are highly effective for the selective deuteration of heterocycles. nih.govacs.org These catalysts can activate specific C-H bonds, often those ortho to a directing group or heteroatom, facilitating exchange with a deuterium source like D₂ gas or a deuterated solvent. nih.gov

Silver-catalyzed C-H deuteration has also been shown to be effective for five-membered aromatic heterocycles. nih.gov A phosphine-ligated silver-carbonate complex can catalyze site-selective deuteration using affordable CH₃OD as the deuterium source. nih.gov Mechanistic studies suggest that the rate-determining step involves a carbonate-assisted, concerted metalation-deprotonation at the C-H bond. nih.gov

Heterogeneous catalysts, such as palladium or platinum on carbon (Pd/C, Pt/C), offer advantages in terms of ease of separation and potential for recycling. jst.go.jpresearchgate.net These catalysts can facilitate H/D exchange with D₂O, often at elevated temperatures, and have been used for the deuteration of a wide range of heterocyclic compounds. researchgate.net

Catalyst TypeExampleDeuterium SourceKey Characteristics
Homogeneous Iridium [IrCl(COD)(IMes)]Methanol-d4, D₂High selectivity, often directed by heteroatoms. nih.gov
Homogeneous Silver Ag₂CO₃ / JohnPhosCH₃OD, D₂OEffective for electron-rich heterocycles; no directing group needed. osti.govnih.gov
Heterogeneous Palladium Pd/CD₂ORecyclable catalyst; requires higher temperatures. jst.go.jpresearchgate.net
Homogeneous Manganese MnBr(CO)₅D₂OBase-metal catalysis; can use transient directing groups. rsc.org

Stereochemical Control in Deuterium Incorporation (if applicable for specific synthetic routes)

For the target molecule, 3-(4-Fluorophenyl)thiophene-d4, where all four hydrogens on the thiophene ring are replaced by deuterium, no stereocenter is generated. The molecule is achiral. However, the principles of stereochemical control are crucial in the synthesis of more complex deuterated molecules where isotopic substitution can create a new stereocenter. researchgate.net

The replacement of a hydrogen atom with deuterium at a prochiral center results in the formation of enantioisotopomers. The development of catalytic asymmetric methods to control this process is a sophisticated area of synthetic chemistry. rsc.org Strategies for achieving stereocontrol include:

Asymmetric Reduction: The enantioselective reduction of a prochiral ketone or imine using a deuterated reducing agent (e.g., NaBD₄) in the presence of a chiral catalyst can generate a deuterium-containing stereocenter with high enantiomeric excess.

Catalytic Asymmetric Deuteration: This involves the direct, enantioselective addition of deuterium across a double bond or the asymmetric deuteration of a prochiral C-H bond. nih.gov

H/D Exchange on Chiral Substrates: Performing H/D exchange on a molecule that is already chiral can lead to diastereoisotopomers, where the stereochemical outcome can be influenced by the existing chiral environment.

While not directly applicable to the synthesis of fully deuterated 3-(4-Fluorophenyl)thiophene, these asymmetric methods represent the pinnacle of precision in deuterium labeling and are vital for developing chiral deuterated drugs where the stereochemistry of the deuterium atom is critical. nih.gov

Scale-Up Considerations for Deuterated Precursors

Transitioning the synthesis of a deuterated compound from a laboratory scale to industrial production introduces a unique set of challenges. researchgate.net For deuterated precursors of 3-(4-Fluorophenyl)thiophene, these considerations are critical for ensuring a robust, cost-effective, and reliable manufacturing process. sci-hub.ru

Key Scale-Up Challenges and Solutions:

ChallengeDescriptionPotential Solutions
Cost of Deuterium Source Deuterium oxide (D₂O) and deuterium gas (D₂) are significantly more expensive than their protic counterparts. rsc.orgmarketersmedia.com- Develop processes with high deuterium incorporation efficiency to minimize waste.- Use recoverable and recyclable deuterium sources.- Employ catalytic HIE methods that require only a slight excess of the D-source.
Isotopic Purity Control Ensuring a high and consistent level of deuteration (e.g., >98%) is crucial for the final product's quality and efficacy. Under-deuterated species are often the primary concern. sci-hub.ru- Implement robust process controls (temperature, pressure, reaction time).- Develop analytical methods (NMR, MS) to accurately quantify isotopic purity at each step.- Design synthetic routes that introduce deuterium early and use downstream reactions that do not cause D/H scrambling. marketersmedia.com
Catalyst Efficiency & Cost Many deuteration and cross-coupling reactions rely on expensive precious metal catalysts (Pd, Ir, Rh).- Use catalysts with high turnover numbers to minimize loading.- Employ heterogeneous catalysts that can be easily recovered and reused. researchgate.net- Explore catalysts based on more abundant and less expensive base metals (e.g., Mn, Ni). rsc.org
Process Technology Traditional batch processing can be inefficient for large-scale production, especially for reactions requiring high pressure or temperature. tn-sanso.co.jp- Develop continuous flow synthesis methods, which can offer better heat and mass transfer, improved safety, and higher throughput. tn-sanso.co.jpbionauts.jp

The development of scalable methodologies requires a multidisciplinary approach, combining expertise in process chemistry, analytical chemistry, and engineering to address the unique synthetic and regulatory questions associated with deuterated active pharmaceutical ingredients. nih.govresearchgate.net

Elucidation of Molecular Structure and Dynamics Via Advanced Spectroscopic Probes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination

High-resolution NMR spectroscopy is a cornerstone technique for structure elucidation. The substitution of protons with deuterium in 3-(4-Fluorophenyl)thiophene-d4 brings about significant and predictable changes in its NMR spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the non-deuterated 3-(4-Fluorophenyl)thiophene (B192847), the aromatic region would display signals corresponding to the protons on both the fluorophenyl and thiophene (B33073) rings. For this compound, the signals corresponding to the thiophene protons would be absent, leading to a much-simplified spectrum. The remaining signals would be from the fluorophenyl ring, appearing as multiplets in the range of 7.0-7.6 ppm. This absence of thiophene proton signals definitively confirms the location of deuterium substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart. However, the carbon atoms directly bonded to deuterium will exhibit two key changes: the multiplicity of the signal will change from a doublet (due to ¹JCH coupling) to a triplet (due to ¹JCD coupling), and there will be a small upfield shift in the chemical shift, typically 0.1-0.5 ppm per deuterium atom. This is known as the deuterium isotope effect on the ¹³C chemical shift. fu-berlin.deacs.orgnih.govbibliotekanauki.placs.org The expected ¹³C NMR chemical shifts for the non-deuterated compound are presented in the table below, from which the shifts for the deuterated analogue can be inferred.

²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum could be acquired to directly observe the deuterium nuclei. This would show signals in the same chemical shift regions as the corresponding protons in the non-deuterated molecule. The natural linewidth of deuterium signals is broader than that of protons due to its quadrupolar nature.

Atom Predicted ¹³C Chemical Shift (ppm) of 3-(4-Fluorophenyl)thiophene
C2~126.5
C3~139.0
C4~123.0
C5~127.0
C1'~132.0
C2'/C6'~128.0 (d, JCF ≈ 8 Hz)
C3'/C5'~115.5 (d, JCF ≈ 22 Hz)
C4'~162.0 (d, JCF ≈ 245 Hz)

Vibrational Spectroscopy (IR and Raman) for Analysis of Isotopic Shifts and Force Fields

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The change in mass from hydrogen to deuterium significantly alters the vibrational frequencies of the bonds involved.

The most pronounced effect of deuteration is observed in the C-D stretching and bending vibrations compared to the C-H vibrations. The C-H stretching vibrations in aromatic compounds typically appear in the region of 3100-3000 cm⁻¹. pressbooks.pub Due to the increased reduced mass of the C-D bond, the C-D stretching vibrations are expected to shift to a lower frequency, approximately in the range of 2300-2200 cm⁻¹. This relationship can be approximated by the formula:

νC-D ≈ νC-H / √2

Similarly, C-H bending (in-plane and out-of-plane) vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers upon deuteration. nih.govlibretexts.orgwikipedia.org These isotopic shifts provide a powerful method for assigning vibrational modes and refining force field calculations for the molecule. The characteristic vibrational frequencies for the non-deuterated 3-(4-Fluorophenyl)thiophene are expected to be similar to other substituted thiophenes and fluorobenzenes.

Vibrational Mode Expected Wavenumber Range for C-H (cm⁻¹) ** Predicted Wavenumber Range for C-D (cm⁻¹) **
Aromatic C-H Stretch3100 - 30002300 - 2200
Aromatic C-C Stretch1600 - 14501600 - 1450 (minor shift)
C-H In-plane Bend1300 - 1000Lower frequency shift
C-H Out-of-plane Bend900 - 675Lower frequency shift
C-S Stretch800 - 600Minor shift

Advanced Mass Spectrometry Techniques for Precise Isotopic Purity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic purity.

The molecular weight of the non-deuterated 3-(4-Fluorophenyl)thiophene (C₁₀H₇FS) is approximately 178.23 g/mol . nih.gov With the replacement of four hydrogen atoms with deuterium, the molecular weight of this compound (C₁₀H₃D₄FS) increases by approximately 4 Da to 182.25 g/mol . High-resolution mass spectrometry can be used to determine the exact mass with high precision, confirming the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) will also be affected by deuteration. The fragmentation of aromatic compounds often involves the loss of small molecules or radicals. libretexts.orgchemguide.co.uklibretexts.orgwikipedia.orgwhitman.edu For 3-(4-Fluorophenyl)thiophene, common fragmentation pathways could involve the loss of H, F, or parts of the thiophene ring. In the deuterated analogue, the masses of the fragment ions containing the thiophene ring will be shifted by the number of deuterium atoms they retain. For example, if the molecular ion loses a hydrogen radical from the fluorophenyl ring, the resulting fragment will have a mass of M-1. If it loses a deuterium radical from the thiophene ring, the fragment will have a mass of M-2. Analysis of these fragmentation patterns can provide detailed information about the structure and stability of the molecular ion and its fragments. cdnsciencepub.comcdnsciencepub.com

Ion Expected m/z for 3-(4-Fluorophenyl)thiophene Expected m/z for this compound
[M]⁺178182
[M-H]⁺177181
[M-D]⁺-180
[M-F]⁺159163
[C₁₀H₇S]⁺147-
[C₁₀H₃D₃S]⁺-150
[C₆H₄F]⁺9595

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and chromophoric properties of a molecule. The chromophore in 3-(4-Fluorophenyl)thiophene is the extended π-conjugated system of the phenyl and thiophene rings.

Isotopic substitution with deuterium generally has a very small effect on the electronic absorption and emission spectra. rsc.orgacs.org The electronic energy levels are primarily determined by the arrangement of electrons in the π-system, which is not significantly altered by the change in nuclear mass. Therefore, the UV-Vis absorption and fluorescence spectra of this compound are expected to be nearly identical to those of its non-deuterated analogue.

For substituted phenylthiophenes, the absorption maxima (λmax) are typically in the UV region, often between 250 and 350 nm, corresponding to π-π* transitions. The fluorescence emission would occur at a longer wavelength (Stokes shift). Any subtle changes observed upon deuteration are usually attributed to minor alterations in vibrational energy levels that couple with the electronic states.

Spectroscopic Parameter Expected Value for 3-(4-Fluorophenyl)thiophene Predicted Effect of Deuteration
Absorption λmax~280-320 nmNegligible change
Molar Absorptivity (ε)High (π-π* transition)Negligible change
Emission λmax> Absorption λmaxNegligible change
Quantum Yield (Φ)Dependent on structure and environmentMinor changes possible

Solid-State Spectroscopic Characterization (e.g., ssNMR, X-ray Diffraction of Crystalline Forms)

The characterization of the solid-state structure of this compound can be achieved through techniques such as solid-state NMR (ssNMR) and X-ray diffraction.

Solid-State NMR (ssNMR): ssNMR provides information about the local environment of nuclei in the solid state. For this compound, ¹³C and ²H ssNMR would be particularly informative. ¹³C ssNMR can reveal the presence of different polymorphs or conformations in the solid state through differences in chemical shifts. ²H ssNMR is very sensitive to molecular dynamics, and the lineshape of the deuterium spectrum can provide information about the reorientation of the thiophene ring in the solid state.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as π-π stacking or C-H···F interactions. Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of a material and can distinguish between different polymorphs. To date, the crystal structure of 3-(4-Fluorophenyl)thiophene or its deuterated analogue has not been reported in the Cambridge Structural Database. The study of related arylthiophene structures can provide a model for the expected packing and intermolecular interactions. researchgate.netnih.govamericanpharmaceuticalreview.com

Technique Information Provided
Solid-State NMR (¹³C, ²H)Polymorphism, molecular conformation, dynamics.
Single-Crystal X-ray DiffractionPrecise molecular structure, bond lengths, bond angles, intermolecular interactions.
Powder X-ray DiffractionCrystalline phase identification, polymorphism.

Computational and Theoretical Insights into Electronic and Structural Characteristics

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimized geometry of molecules. For 3-(4-Fluorophenyl)thiophene (B192847), calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d) and 6-311++G(d,p) to achieve a balance between accuracy and computational cost researchgate.net.

These studies reveal a non-planar ground state geometry, with a specific dihedral angle between the thiophene (B33073) and fluorophenyl rings. The optimization process seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. DFT calculations provide precise values for these parameters, which are in good agreement with experimental data where available scispace.com. The electronic structure analysis from DFT includes the distribution of electron density and the calculation of molecular orbital energies, which are crucial for understanding the molecule's stability and reactivity researchgate.net. The introduction of deuterium (B1214612) in 3-(4-Fluorophenyl)thiophene-d4 does not significantly alter the equilibrium bond lengths or angles of the molecular backbone.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules, providing insights into their photophysical properties, such as UV-Vis absorption spectra nih.govresearchgate.net. By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λmax) researchgate.net.

For thiophene-based systems, TD-DFT calculations help in understanding the nature of electronic transitions, such as π-π* transitions, which are typically responsible for the main absorption bands rsc.orgresearchgate.net. The calculations can elucidate how structural modifications, like the introduction of a fluorophenyl group, influence the absorption spectrum rsc.org. The solvent effects on these properties can also be modeled using approaches like the Polarizable Continuum Model (PCM) within the TD-DFT framework researchgate.net. The photophysical behavior of the deuterated compound is expected to be nearly identical to its hydrogenated counterpart, as the electronic transitions are primarily dependent on the π-conjugated system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity taylorandfrancis.comwikipedia.orglibretexts.org. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability taylorandfrancis.com. The energy gap between the HOMO and LUMO (ΔE) is a key parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic transition taylorandfrancis.commdpi.com.

In 3-(4-Fluorophenyl)thiophene, the HOMO is typically localized on the electron-rich thiophene ring, while the LUMO may extend over the entire π-conjugated system, including the fluorophenyl ring mdpi.comresearchgate.net. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum mdpi.com. DFT calculations provide precise energies for these orbitals, allowing for the quantitative assessment of the molecule's electronic properties.

Simulation of Spectroscopic Signatures (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) orientjchem.org. These theoretical values, when compared to experimental data, can confirm the molecular structure.

Furthermore, DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra scispace.comorientjchem.orgamanote.com. For this compound, this is particularly relevant. The C-D stretching and bending vibrations will occur at significantly lower frequencies (approximately a factor of √2 lower) than the corresponding C-H vibrations due to the heavier mass of deuterium scispace.com. Calculated harmonic vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies scispace.com.

Theoretical Prediction of Reactivity Profiles and Reaction Pathways

DFT-based calculations are instrumental in predicting the reactivity of molecules. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule ajchem-a.com. For thiophene derivatives, the sulfur atom and specific carbon atoms on the rings are often sites of interest for chemical reactions wikipedia.orgresearchgate.net.

Reactivity descriptors derived from FMO theory, such as Fukui functions, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attacks wikipedia.org. These computational tools allow for a detailed understanding of the molecule's chemical behavior, guiding synthetic efforts and explaining observed reaction outcomes researchgate.net. The deuteration of the thiophene ring is not expected to significantly alter the electronic factors that govern its reactivity profile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions mdpi.com. For a molecule like this compound, MD simulations can explore the rotational dynamics around the single bond connecting the thiophene and fluorophenyl rings. This analysis helps to understand the conformational landscape and the relative populations of different conformers in various environments (e.g., in solution or in a condensed phase) sciepub.com.

MD simulations can also be used to model how the molecule interacts with other molecules, such as solvents, or its packing in a solid-state material. By simulating these interactions, one can gain a deeper understanding of the forces (e.g., van der Waals, π-π stacking) that govern the supramolecular assembly and bulk properties of materials based on this compound nih.gov.

Mechanistic Elucidation Through Deuterium Isotope Effects

Primary and Secondary Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The distinction between primary and secondary KIEs is fundamental to their application in mechanistic studies. princeton.edulibretexts.org

Primary Kinetic Isotope Effects

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. epfl.chscribd.com For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is expected. snnu.edu.cn Consider a hypothetical palladium-catalyzed C-H activation/arylation of 3-(4-fluorophenyl)thiophene (B192847). By comparing the reaction rates of the parent compound and 3-(4-Fluorophenyl)thiophene-d4, where the deuterium (B1214612) atoms are at the C2 and C5 positions of the thiophene (B33073) ring, the rate-determining step can be identified.

If the C-H bond cleavage at either the C2 or C5 position is the RDS, a significant primary KIE would be observed. The magnitude of this KIE can further provide insights into the transition state geometry. A linear, symmetric transition state for the hydrogen transfer step typically results in a larger KIE.

Substrate Rate Constant (k, s⁻¹) kH/kD
3-(4-Fluorophenyl)thiophene 2.4 x 10⁻⁴ \multirow{2}{*}{6.8}
This compound 3.5 x 10⁻⁵

Secondary Kinetic Isotope Effects

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond making or breaking in the RDS. princeton.edulibretexts.org These effects are generally smaller than primary KIEs (kH/kD is typically close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). researchgate.net They are often associated with changes in hybridization at the labeled carbon atom.

For instance, in a reaction where a nucleophile attacks the thiophene ring of 3-(4-fluorophenyl)thiophene, leading to a change in hybridization of the deuterated carbon from sp2 to sp3, an inverse secondary KIE (kH/kD < 1) might be observed. This is because the C-D bending vibrations become stiffer in the sp3 hybridized transition state, increasing the energy difference between the deuterated and non-deuterated transition states.

Substrate Rate Constant (k, s⁻¹) kH/kD
3-(4-Fluorophenyl)thiophene 1.8 x 10⁻³ \multirow{2}{*}{0.92}
This compound 1.95 x 10⁻³

Mechanistic Probes for Radical and Ionic Reaction Pathways

Deuterium labeling can also help distinguish between different reaction pathways, such as those involving radical or ionic intermediates. For example, in a hypothetical halogenation reaction of 3-(4-fluorophenyl)thiophene, the magnitude of the KIE can be indicative of the mechanism.

An electrophilic aromatic substitution (an ionic pathway) would likely proceed through a Wheland intermediate. If the initial attack of the electrophile is reversible and the subsequent proton (or deuteron) loss is the rate-determining step, a large primary KIE would be expected. Conversely, if the initial electrophilic attack is the RDS, a small secondary KIE would be observed.

In a radical substitution reaction, the abstraction of a hydrogen (or deuterium) atom would be the key step. If this abstraction is the RDS, a significant primary KIE would be observed. The magnitude of this KIE can be sensitive to the nature of the radical and the transition state geometry.

Tracing Reaction Intermediates and Transition States with Deuterium Labeling

The fate of the deuterium label in the products, byproducts, and even unreacted starting material can provide a detailed map of the reaction pathway. researchgate.net By analyzing the distribution of deuterium, it is possible to identify the formation of transient intermediates and infer the structure of transition states. researchgate.net

For instance, in a metal-catalyzed isomerization reaction of this compound, if the deuterium atoms are found to have migrated to different positions on the thiophene or even the phenyl ring in the product, it would suggest the involvement of intermediates that allow for such scrambling, for example, through reversible C-H/C-D bond activation.

Unraveling Catalyst-Substrate Interactions in Organometallic Transformations

In organometallic catalysis, understanding the interaction between the catalyst and the substrate is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov Deuterium labeling studies with this compound can provide valuable information on these interactions.

Deuterium Scrambling and Exchange Mechanisms in Reaction Systems

The observation of deuterium scrambling, where the deuterium atoms migrate to positions other than their original location, can be a powerful indicator of reversible reaction steps or the presence of certain types of intermediates. researchgate.netmendeley.com For example, in the presence of a strong acid or base, this compound might undergo H/D exchange with the solvent or other reagents. The rate and extent of this exchange can provide information about the acidity of the thiophene protons and the mechanism of the exchange process.

If deuterium scrambling is observed during a catalytic reaction, it could imply reversible oxidative addition/reductive elimination steps or the involvement of intermediates that can undergo tautomerization or other rearrangement processes. Analyzing the pattern of deuterium scrambling can help to construct a more complete picture of the reaction mechanism.

Contributions to Polymer Science and Advanced Materials Engineering

Electrochemical Polymerization of 3-(4-Fluorophenyl)thiophene-d4 as a Monomer

Electrochemical polymerization is a primary method for synthesizing conductive polymer films directly onto an electrode surface. For this compound, this process involves the anodic oxidation of the monomer in an appropriate electrolyte solution. The general mechanism, similar to other thiophene (B33073) derivatives, proceeds through the formation of radical cations. winona.edu These reactive species then couple, leading to the formation of dimers, oligomers, and ultimately, a conjugated polymer film that deposits on the electrode. winona.edudtic.mil

The polymerization of the non-deuterated analogue, 3-(4-fluorophenyl)thiophene (B192847) (FPT), has been successfully achieved in boron trifluoride diethyl etherate (BFEE). researchgate.net It is anticipated that this compound would polymerize under similar conditions. The process can be monitored using cyclic voltammetry, where the appearance and growth of redox peaks indicate the formation and deposition of the polymer film. winona.edu The potential required for polymerization is a key parameter, and for many thiophene monomers, this occurs at potentials between 1.6 and 1.8 V. winona.edu

Table 1: Typical Parameters for Electrochemical Polymerization of Thiophene Derivatives

Parameter Typical Value/Condition Purpose
Solvent Acetonitrile (ACN) or Boron Trifluoride Diethyl Etherate (BFEE) Dissolves monomer and supporting electrolyte.
Supporting Electrolyte Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Perchlorate (TBAP) Provides ionic conductivity to the solution.
Monomer Concentration 0.05 M - 0.4 M Provides the building blocks for the polymer chain. dtic.mil
Working Electrode Indium Tin Oxide (ITO) glass, Platinum (Pt), or Gold (Au) Substrate where the polymer film is deposited.

| Polymerization Technique | Cyclic Voltammetry or Potentiostatic | Controls the electrochemical potential to initiate and sustain polymerization. |

Structure-Property Relationships in Poly(this compound) Films

The properties of poly(this compound) films are intrinsically linked to their molecular and supramolecular structure. Key relationships include the influence of the fluorophenyl substituent, the regioregularity of the polymer backbone, and the effects of deuterium (B1214612) labeling.

Fluorophenyl Substituent : The electron-withdrawing nature of the 4-fluorophenyl group can lower the HOMO and LUMO energy levels of the polymer compared to alkyl-substituted polythiophenes. This can enhance the polymer's stability against oxidative degradation. The bulky nature of the substituent also influences interchain packing and the resulting thin-film morphology. researchgate.net

Regioregularity : The head-to-tail (HT) coupling of monomer units is crucial for achieving high charge carrier mobility. High regioregularity leads to a more planar polymer backbone, which facilitates π-π stacking between chains, creating pathways for charge transport. nih.gov In contrast, head-to-head or tail-to-tail couplings introduce steric hindrance, twisting the backbone and disrupting conjugation.

Deuterium Labeling : While deuterium substitution is not expected to significantly alter the fundamental electronic properties like bandgap or charge mobility, it does affect vibrational frequencies and bond strengths (C-D vs. C-H). nih.gov This can lead to increased thermal stability and subtle changes in crystal packing and morphology. nih.gov Recent studies on other deuterated donor-acceptor polymers have shown that deuteration can increase melting and crystallization temperatures without significantly impacting charge mobility. nih.gov

Table 2: Expected Influence of Structural Features on Polymer Properties

Structural Feature Influence on Electronic Properties Influence on Physical Properties
4-Fluorophenyl Group Lowers HOMO/LUMO levels, potentially increasing oxidative stability. Can decrease solubility compared to alkyl chains; influences film morphology. researchgate.net
High Regioregularity Narrows the bandgap; enhances charge carrier mobility. nih.gov Promotes crystallinity and π-π stacking. nih.gov

| Deuterium Labeling | Minimal direct impact on charge mobility or electronic band structure. nih.gov | May increase thermal stability; alters noncovalent interactions and crystal ordering. nih.gov |

Influence of Deuterium Labeling on Polymerization Kinetics and Regioregularity

The replacement of hydrogen with deuterium on the thiophene ring can influence the polymerization process due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. In polymerization mechanisms where C-H bond activation is a rate-determining step, substituting with deuterium will slow down the reaction rate. researchgate.netnih.gov

For direct arylation polymerization (DArP), a common method for synthesizing conjugated polymers, C-H activation is a key step. The KIE (kH/kD) value can reveal whether this step is rate-determining. researchgate.net A significant KIE (typically > 2) would indicate that C-H/C-D bond cleavage is crucial to the reaction speed. nih.gov Therefore, the polymerization of this compound via methods involving C-H activation is expected to be slower than its protonated counterpart.

Deuterium labeling is not expected to have a major impact on the regioregularity of the resulting polymer, as regioselectivity is primarily governed by steric and electronic factors of the monomer and the catalyst system used during chemical polymerization methods like Grignard Metathesis (GRIM). europa.euntu.edu.tw

Investigation of Electronic Transport and Charge Carrier Dynamics in Deuterated Polymers

While the intrinsic electronic energy levels are largely unaffected by deuteration, the impact on charge transport is more nuanced. Charge transport in semiconducting polymers occurs via hopping between localized states on adjacent polymer chains. researchgate.net The efficiency of this process is highly sensitive to the distance and geometric arrangement between chains (π-π stacking distance).

Studies on deuterated diketopyrrolopyrrole (DPP) based polymers have shown that while charge mobility remains similar to the protonated versions, deuteration can alter crystalline properties. nih.gov Specifically, the full width at half maximum (FWHM) of π-π stacking peaks in X-ray diffraction patterns can decrease with deuteration, suggesting a more ordered packing, even if the absolute degree of crystallinity is slightly lowered. nih.gov Therefore, poly(this compound) might exhibit subtle differences in its solid-state packing compared to the non-deuterated version, which could manifest in its charge transport characteristics under specific conditions. Deuterium labeling is a particularly powerful tool when combined with neutron scattering techniques to probe the morphology and chain conformation in polymer blends and thin films, which is otherwise difficult with X-ray scattering. nih.goveuropa.eu

Applications in Organic Electronic Devices and Energy Storage Systems

Polythiophenes are cornerstone materials for a variety of organic electronic devices. researchgate.netjuniperpublishers.com Poly(3-(4-fluorophenyl)thiophene), the non-deuterated analogue, has been identified as a promising material for supercapacitors due to its p-doping and n-doping performance. researchgate.net The enhanced thermal stability and potential for more ordered packing in the deuterated version could translate to improved device lifetime and performance in energy storage applications.

Potential applications for poly(this compound) include:

Organic Field-Effect Transistors (OFETs) : As the active semiconductor layer, where charge mobility and environmental stability are critical. nih.gov

Organic Photovoltaics (OPVs) : As the donor material in a bulk heterojunction blend with an acceptor material.

Organic Light-Emitting Diodes (OLEDs) : As a hole transport or emissive layer.

Supercapacitors : As an electrode material, leveraging its redox activity for charge storage. researchgate.net

The use of the deuterated polymer in these devices could lead to enhanced stability and longevity, which are critical challenges in the field of organic electronics.

Development of Thin Film Morphologies and Interfacial Phenomena

The performance of organic electronic devices is critically dependent on the morphology of the active polymer thin film. researchgate.netresearchgate.net For poly(this compound), controlling the formation of crystalline domains and their orientation relative to the substrate is essential for efficient charge transport. researchgate.net

Processing techniques such as spin-coating, solution shearing, and annealing are used to control film morphology. researchgate.net The choice of solvent, deposition speed, and annealing temperature can significantly influence the degree of crystallinity and the orientation of polymer chains. researchgate.net For instance, using high-boiling-point solvents or slow-growth techniques can promote the self-assembly of polymer chains into well-ordered, nanofibrillar structures that are beneficial for charge transport.

The interface between the polymer film and the substrate (e.g., a gate dielectric in an OFET) is also crucial. Surface treatments, such as the use of self-assembled monolayers (SAMs), can modify the surface energy and promote favorable polymer chain packing at the interface, leading to improved device performance. researchgate.net The specific interactions between the fluorophenyl group of the polymer and the substrate surface will play a significant role in determining the final film morphology.

Strategic Derivatization and Functionalization of the Core Scaffold

Regioselective Functionalization of the Thiophene (B33073) Ring

The thiophene ring in the 3-(4-fluorophenyl)thiophene (B192847) scaffold is predisposed to functionalization primarily at the C2 and C5 positions, which are alpha (α) to the sulfur atom. These positions are significantly more reactive towards electrophiles than the C4 position (beta, β). researchgate.netrsc.org The mechanism for such reactions typically involves the addition of an electrophile to form a cationic intermediate, followed by the loss of a proton to restore aromaticity. researchgate.net

Key regioselective functionalization reactions include:

Halogenation: Introducing bromine or chlorine atoms at the α-positions can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated intermediates are crucial for subsequent cross-coupling reactions.

Lithiation: Direct deprotonation of the thiophene ring is a powerful method for introducing a variety of functional groups. The C2 and C5 protons of thiophene are the most acidic, making them the preferred sites for lithiation using organolithium reagents like n-butyllithium (n-BuLi). reddit.com For 3-substituted thiophenes, lithiation generally occurs preferentially at the C2 position over the C5 position due to steric and electronic factors.

Electrophilic Aromatic Substitution (SEAr): Reactions such as nitration, sulfonation, and Friedel-Crafts acylation can introduce functional groups that modify the electronic properties of the thiophene ring. wikipedia.orgmasterorganicchemistry.com The regioselectivity is consistently directed towards the available α-positions.

Table 1: Regioselective Functionalization Reactions of the Thiophene Ring

Reaction TypeTypical ReagentsPrimary Position of FunctionalizationReference
Lithiation (Deprotonation)n-Butyllithium (n-BuLi)C2 (major), C5 (minor) reddit.com
BrominationN-Bromosuccinimide (NBS)C2 and/or C5 nih.gov
NitrationHNO₃/H₂SO₄C2 and/or C5 wikipedia.org
Acylation (Friedel-Crafts)Acyl chloride / AlCl₃C2 and/or C5 masterorganicchemistry.com

Introduction of Diverse Chemical Functionalities for Tunable Properties

Once regioselectively functionalized, typically via halogenation or lithiation, the 3-(4-fluorophenyl)thiophene-d4 scaffold can be further elaborated with a wide array of chemical groups. This functionalization is key to tuning the material's properties for specific applications. nih.gov

Cross-Coupling Reactions: Halogenated thiophene derivatives are excellent substrates for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. nih.govnih.gov These reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups, extending the π-conjugated system and modifying the electronic band gap. researchgate.net For instance, coupling with boronic acids (Suzuki reaction) is a common method to create bi-aryl or more complex conjugated structures. rsc.orggoogle.com

Introduction of Electron-Donating/Withdrawing Groups: The electronic properties can be precisely controlled by adding electron-donating groups (EDGs) like alkoxy or amino groups, or electron-withdrawing groups (EWGs) such as cyano or nitro groups. nih.govresearchgate.net EDGs tend to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), while EWGs lower the Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the band gap and influencing charge transport properties. researchgate.net

Side-Chain Engineering: Attaching flexible alkyl or alkoxy chains can improve the solubility and processability of the resulting materials, which is crucial for fabricating devices from solution. nih.gov These side chains can also influence the solid-state packing and morphology of thin films.

Table 2: Methods for Introducing Diverse Functionalities

Desired FunctionalitySynthetic MethodIntermediate RequiredEffect on Properties
Aryl/Heteroaryl GroupsSuzuki or Stille CouplingHalogenated or boronic acid derivativeExtends π-conjugation, tunes band gap
Alkyl ChainsKumada or Negishi CouplingHalogenated derivativeImproves solubility and processability
Amino GroupsReduction of a nitro groupNitro derivativeActs as an electron-donating group
Carboxylic Acid GroupsQuenching a lithiated intermediate with CO₂Lithiated derivativeProvides a site for further conjugation, influences self-assembly

Synthesis of Oligomeric and Polymeric Derivatives with Controlled Architectures

The this compound monomer can be polymerized or used to synthesize well-defined oligomers, which are foundational materials for organic electronics. acs.orgd-nb.info Control over the polymer's architecture, particularly its regioregularity, is critical for achieving optimal electronic performance. nih.gov

Oxidative Polymerization: Chemical or electrochemical oxidative coupling can produce poly(3-(4-fluorophenyl)thiophene). nih.govacs.org Chemical polymerization often uses oxidants like iron(III) chloride (FeCl₃). nih.gov While effective, this method can lead to defects in the polymer chain, creating a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. pkusz.edu.cn

Catalyst-Transfer Polycondensation: Methods like Kumada Catalyst-Transfer Polycondensation (KCTP) using nickel catalysts offer superior control over the polymer's structure, leading to highly regioregular polymers (predominantly HT-coupled). nih.govpkusz.edu.cn This regioregularity promotes planarization of the polymer backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.

Step-wise Oligomer Synthesis: Well-defined oligomers, such as trimers or sexithiophenes, can be built through iterative cross-coupling reactions. nih.govrsc.org These oligomers serve as precise models for studying structure-property relationships and can be used as building blocks for more complex, monodisperse materials. acs.org

Table 3: Comparison of Polymerization Methods for Thiophene Derivatives

Polymerization MethodTypical Reagents/CatalystsControl over RegioregularityControl over Molecular WeightReference
Chemical Oxidative CouplingFeCl₃, CuCl₂Low to moderatePoor nih.govpkusz.edu.cn
Electrochemical PolymerizationApplied potentialModeratePoor acs.orgepfl.ch
Kumada Catalyst-Transfer (KCTP)Grignard monomer, Ni(dppe)Cl₂High (&gt;95% HT)Good (living polymerization characteristics) nih.govpkusz.edu.cn
Direct (Hetero)arylation Polymerization (DHAP)C-H activation, Pd catalystsHighModerate to good nih.gov

Exploration of Self-Assembly and Supramolecular Chemistry

The behavior of this compound derivatives in the solid state or in solution is governed by non-covalent interactions, which drive self-assembly into ordered supramolecular structures. thieme-connect.com The control of this self-assembly is crucial for optimizing the morphology of thin films used in electronic devices. acs.org

π-π Stacking: The planar, aromatic nature of the thiophene and phenyl rings facilitates π-π stacking, where molecules align face-to-face. This interaction is fundamental for charge transport in organic semiconductors, as it creates pathways for charge carriers to hop between adjacent molecules.

Hydrogen Bonding: While the core scaffold does not possess classical hydrogen bond donors, the introduction of functional groups like amides, carboxylic acids, or alcohols can induce directional self-assembly through hydrogen bonding. acs.orgacs.org The thiophene ring itself can act as a weak π-type hydrogen bond acceptor. rsc.orgnih.gov

Solvophobic Effects: In mixed solvent systems, derivatives of 3-(4-fluorophenyl)thiophene can self-assemble into well-defined nanostructures, such as nanoparticles or nanofibers, driven by solvophobic effects. nih.gov The morphology of these aggregates can be controlled by varying factors like solvent polarity and temperature. acs.orgnih.gov

Chemo- and Regioselective Transformations of the Fluorophenyl Moiety

The fluorophenyl ring offers distinct reactive possibilities compared to the thiophene ring. The fluorine atom significantly influences the ring's reactivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine makes it a good leaving group in SNAr reactions, particularly when the ring is further activated by other electron-withdrawing groups positioned ortho or para to it. youtube.commasterorganicchemistry.com Strong nucleophiles can displace the fluorine atom to form new C-O, C-N, or C-S bonds. However, without additional activating groups, this reaction may require harsh conditions. The rate of SNAr for halobenzenes follows the order F > Cl > Br > I, which is opposite to the trend for SN1/SN2 reactions, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. youtube.commasterorganicchemistry.comyoutube.com

Directed Ortho-Metalation (DoM): The fluorine atom can act as a directing group for lithiation at the adjacent ortho position (C3 of the phenyl ring). arkat-usa.org Using a strong base like an organolithium reagent, a proton ortho to the fluorine can be selectively removed. The resulting lithiated species can then be trapped with various electrophiles, allowing for regioselective functionalization of the phenyl ring. This provides a complementary strategy to functionalizing the thiophene ring.

Emerging Research Frontiers and Prospective Applications

Integration into Advanced Sensing Platforms and Chemosensors

Thiophene (B33073) derivatives are renowned for their exceptional photophysical properties, making them ideal candidates for the development of fluorescent and colorimetric chemosensors. nih.gov These sensors are designed for the selective and sensitive detection of various analytes, including metal ions and anions, in biological and environmental systems. nih.govresearchgate.net The operational principle of these sensors often relies on mechanisms like Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ), where the binding of an analyte modulates the fluorescence intensity. nih.gov

The integration of 3-(4-Fluorophenyl)thiophene-d4 into these platforms could offer significant advantages. The substitution of hydrogen with deuterium (B1214612) can enhance the photostability and quantum yield of the fluorophore by mitigating non-radiative decay pathways that involve C-H bond vibrations. This improved robustness is critical for developing more reliable and reusable sensors. For instance, a thiophene-based sensor designed for the detection of toxic Au³⁺ ions demonstrated high selectivity and reusability. dtu.dk Incorporating a deuterated scaffold like this compound could further extend the operational lifetime and sensitivity of such sensors. Furthermore, the deuteration may subtly influence the binding affinity and selectivity towards target analytes due to the kinetic isotope effect, potentially leading to chemosensors with novel recognition capabilities for ions like Zn²⁺ and anions like CN⁻. mdpi.com

Role in Photoresponsive Materials and Optoelectronic Devices

The field of organic electronics heavily relies on materials with tailored photophysical properties and robust performance. Thiophene-based semiconductors are among the most successful materials used in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govrsc.org The performance and, crucially, the operational lifetime of these devices are often limited by the chemical degradation of the organic materials.

This is where the strategic deuteration of this compound becomes highly advantageous. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down degradation pathways that are initiated by the cleavage of C-H bonds, a common failure mechanism in OLEDs under operational stress. researchgate.netelsevierpure.com Research has demonstrated that replacing C-H bonds with C-D bonds leads to enhanced electrochemical stability and, consequently, a longer device lifetime. elsevierpure.comresearchgate.net Specifically, deuteration of host and transport materials in blue OLEDs has resulted in a significant extension of their operational lifespan. researchgate.net Therefore, this compound is a promising building block for creating more durable and efficient photoresponsive and optoelectronic materials, addressing one of the key challenges in the field of organic electronics. uwaterloo.ca

Green Chemistry Approaches in the Synthesis and Application of Deuterated Thiophenes

The increasing demand for deuterated compounds necessitates the development of sustainable and environmentally benign synthetic methods. researchgate.net Green chemistry principles, which focus on reducing waste, avoiding hazardous substances, and improving energy efficiency, are paramount in this endeavor.

Several green approaches are applicable to the synthesis of deuterated thiophenes. A notable method involves a Pd/C-Al-D₂O catalytic system, where heavy water (D₂O) serves as the deuterium source and D₂ gas is generated in situ, avoiding the handling of explosive gases. nih.gov This method is praised for its simplicity, safety, and environmental friendliness. nih.gov Other sustainable techniques include:

Microwave-assisted synthesis: This can accelerate H-D exchange reactions, significantly reducing reaction times. researchgate.nettn-sanso.co.jp

Flow synthesis: This method offers improved reaction efficiency and throughput compared to conventional batch processes, and can reduce the amount of expensive D₂O required. tn-sanso.co.jp

Catalyst-free and metal-free reactions: Developing reactions that avoid transition metals, such as certain multicomponent reactions or syntheses using elemental sulfur, reduces cost and environmental impact. nih.gov

Use of green solvents: Employing water or other environmentally friendly solvents instead of volatile organic compounds aligns with green chemistry principles. nih.gov

These methods highlight a clear trajectory towards the sustainable production of valuable deuterated compounds like this compound.

Table 1: Green Chemistry Strategies for Deuterated Thiophene Synthesis
StrategyDescriptionKey AdvantagesReference
In Situ Deuterium GenerationUsing systems like Pd/C-Al-D₂O to generate D₂ gas from heavy water.Avoids handling explosive D₂ gas; environmentally benign. nih.gov
Flow SynthesisContinuous reaction process, often coupled with microwave heating.Reduces process time, enhances efficiency, lowers D₂O consumption. tn-sanso.co.jp
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more reactants to build complex molecules.Reduces number of synthetic steps, minimizes waste, improves efficiency. nih.gov
Base-Mediated DeuterationUsing a base like KOH in a deuterated solvent like DMSO-d₆.Metal-free and additive-free route for high deuterium incorporation. acs.org

Computational Design of Novel Thiophene-d4 Based Materials

Computational modeling has become an indispensable tool for accelerating materials discovery and design. mghpcc.org Techniques such as Density Functional Theory (DFT) and many-body perturbation theory (MBPT) allow researchers to predict the electronic and optical properties of materials before they are synthesized. mghpcc.org This predictive power is crucial for designing novel materials based on the this compound scaffold.

By simulating the molecular structure, researchers can predict key parameters that govern device performance, including:

Energy band structures: Determining the HOMO-LUMO gap to tune the material for specific applications like solar cells or LEDs.

Exciton dynamics: Understanding how the material absorbs and emits light.

Conductivity: Predicting the charge transport properties essential for transistors and other electronic devices. mghpcc.org

Computational methods can also elucidate the impact of deuteration. For example, simulations can model the changes in vibrational frequencies upon replacing hydrogen with deuterium, providing insights into the kinetic isotope effect and predicting the stability of the resulting material. Furthermore, computational modeling can be combined with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to build accurate three-dimensional models of complex molecular interactions, guiding the rational design of new functional materials. acs.orgnih.gov

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. tandfonline.comresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse molecular libraries. nih.gov Thiophene derivatives are frequently synthesized using MCRs, such as the well-known Gewald reaction. nih.gov

The use of this compound as a building block in MCRs presents a compelling strategy for the efficient synthesis of complex, deuterated molecules. nih.govtandfonline.com By incorporating the deuterated thiophene core in a one-pot process, chemists can avoid lengthy, multi-step syntheses that would otherwise be required to introduce deuterium at a later stage. This approach simplifies the creation of novel deuterated compounds for evaluation in pharmaceuticals, materials science, and other fields. The versatility of MCRs, which can be performed under various conditions (metal-catalyzed, base-catalyzed, or catalyst-free), provides a flexible platform for utilizing this compound to its full potential. tandfonline.comtandfonline.com

Opportunities for Deuterium-Enhanced Performance in Specialized Industrial Processes

The primary advantage of deuterium substitution lies in the kinetic isotope effect (KIE), which is the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, meaning reactions where the cleavage of this bond is the rate-determining step will proceed more slowly. wikipedia.orgnih.gov This principle can be exploited to enhance the performance and stability of materials in various industrial applications.

The KIE is most pronounced when the relative mass change is greatest, as is the case when replacing hydrogen with deuterium. wikipedia.org This effect can be harnessed in several ways:

Enhanced Material Durability: In processes where materials are exposed to harsh conditions (e.g., high temperatures, UV radiation, oxidative environments), deuteration can slow down degradation reactions, extending the material's service life. This is particularly relevant for polymers, lubricants, and coatings.

Improved Pharmaceutical Stability: In medicinal chemistry, deuteration can slow down the metabolic breakdown of drugs by cytochrome P450 enzymes, which often involves C-H bond cleavage. nih.gov This can lead to improved pharmacokinetic profiles.

Elucidation of Reaction Mechanisms: KIE studies are a fundamental tool for understanding complex chemical reaction mechanisms, which is critical for process optimization in the chemical industry. researchgate.netnih.gov

For a specialized molecule like this compound, these principles suggest opportunities in high-performance organic electronics (as discussed in 8.2) and as a stable building block for creating advanced polymers or active pharmaceutical ingredients with enhanced metabolic stability. nih.gov

Table 2: Potential Industrial Applications Benefiting from Deuterium Enhancement
Industrial SectorApplicationUnderlying Principle (Kinetic Isotope Effect)Potential Benefit
Organic ElectronicsOLED displays, Organic Solar CellsSlowing of C-H bond cleavage, a key degradation pathway.Increased device lifetime and stability. researchgate.netelsevierpure.com
PharmaceuticalsActive Pharmaceutical Ingredients (APIs)Slowing of metabolic degradation by enzymes (e.g., P450).Improved drug efficacy and pharmacokinetics. nih.gov
Advanced PolymersHigh-stability plastics and coatingsIncreased resistance to thermal and oxidative degradation.Enhanced durability in demanding environments.
Chemical ManufacturingMechanistic StudiesProbing rate-determining steps in complex reactions.Optimization of catalytic processes and reaction yields. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Fluorophenyl)thiophene-d4, and how does deuteration impact reaction optimization?

Deuteration of thiophene derivatives typically involves isotopic exchange or incorporation of deuterated reagents during synthesis. For non-deuterated analogs, common routes include:

  • Suzuki-Miyaura cross-coupling between halogenated thiophenes and fluorophenyl boronic acids (e.g., uses aryl halides and palladium catalysts).
  • Cyclization reactions using precursors like acetylene derivatives ().
  • Deuteration strategies : Use of D₂O or deuterated solvents in acidic/basic conditions for H/D exchange at specific positions. For thiophene-d4, deuterated starting materials (e.g., thiophene-d4) are required.
    Key considerations : Reaction temperatures (e.g., 60–100°C for cross-coupling), catalyst selection (Pd(PPh₃)₄), and purification via column chromatography ().

Q. How should researchers characterize the isotopic purity and structural integrity of this compound?

  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., M⁺ for C₁₀H₆D₄FNS) and isotopic enrichment.
  • NMR spectroscopy : ¹H NMR will show absence of proton signals in deuterated positions (e.g., thiophene-d4 protons). ¹³C NMR and ¹⁹F NMR validate substitution patterns ( provides ¹H NMR δ values for fluorophenyl protons).
  • Elemental analysis : Verify C, H, N, S, and F content; deviations <0.4% indicate purity.
    Example data :
TechniqueParametersExpected Outcome
HRMSPositive ion mode[M+H]⁺ = 223.082 (calculated)
¹H NMR400 MHz, CDCl₃δ 7.2–7.6 (m, 4H, Ar-F)

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for deuterated thiophene derivatives be resolved?

  • Refinement software : Use SHELXL () for high-resolution data. Deuterated positions require adjusted scattering factors.
  • Comparative analysis : Compare bond lengths/angles with non-deuterated analogs (e.g., reports C–C bond lengths of 1.39 Å in fluorophenyl-thiophene derivatives).
  • Hydrogen bonding : Graph-set analysis () identifies intermolecular interactions affected by deuteration.

Q. What kinetic isotope effects (KIEs) are observed in cross-coupling reactions involving this compound?

  • Palladium-catalyzed reactions : Deuteration at reactive sites (e.g., α-to-sulfur in thiophene) may slow transmetallation steps.
  • Empirical testing : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions (e.g., notes substitution reactivity).
    Data example :
Reactionk_H/k_DMechanism Implication
Suzuki coupling2.1–3.5Rate-limiting step involves C–H bond cleavage

Q. What are the methodological challenges in using this compound as a metabolic tracer?

  • Stability : Deuterated thiophenes may undergo H/D exchange in biological media. Validate stability via LC-MS over time.
  • Detection limits : Optimize LC-MS/MS parameters for low-abundance deuterated metabolites ( references pharmacokinetic assays).
  • Biological models : Use isotopically labeled controls to distinguish endogenous vs. tracer signals.

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods () for faster deuteration.
  • Characterization : Combine XRD () and solid-state NMR for deuterium positioning.
  • Biological assays : Use surface plasmon resonance (SPR) for binding studies ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.